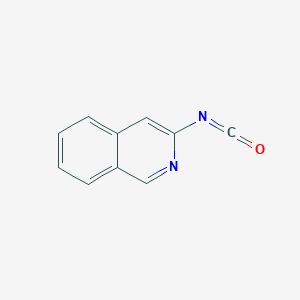

3-Isocyanatoisoquinoline

Description

Structure

3D Structure

Properties

CAS No. |

648420-73-9 |

|---|---|

Molecular Formula |

C10H6N2O |

Molecular Weight |

170.17 g/mol |

IUPAC Name |

3-isocyanatoisoquinoline |

InChI |

InChI=1S/C10H6N2O/c13-7-12-10-5-8-3-1-2-4-9(8)6-11-10/h1-6H |

InChI Key |

NNPTUZQYBCFPGG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=NC(=CC2=C1)N=C=O |

Origin of Product |

United States |

Reactivity and Reaction Pathways of 3 Isocyanatoisoquinoline

Nucleophilic Addition Reactions of the Isocyanate Group

The isocyanate group is characterized by a highly electrophilic central carbon atom, making it susceptible to attack by a wide range of nucleophiles. This reactivity is a cornerstone for the synthesis of various important chemical structures.

Formation of Urea (B33335) Derivatives with Amines

The reaction between an isocyanate and an amine is a fundamental and efficient method for the synthesis of urea derivatives. nih.govorganic-chemistry.org This transformation involves the nucleophilic attack of the amine's nitrogen atom on the isocyanate's carbonyl carbon. The reaction of 3-Isocyanatoisoquinoline with primary or secondary amines is expected to yield N,N'-disubstituted or N,N',N'-trisubstituted ureas, respectively. nih.gov This process is typically rapid and can be performed under mild conditions, often without the need for a catalyst. beilstein-journals.org The resulting urea derivatives incorporate the isoquinoline (B145761) scaffold, a privileged structure in medicinal chemistry.

| Amine Nucleophile | Product | General Reaction Conditions |

| Benzylamine | N-benzyl-N'-(isoquinolin-3-yl)urea | Inert solvent (e.g., MeCN), room or slightly elevated temperature beilstein-journals.org |

| Aniline | N-phenyl-N'-(isoquinolin-3-yl)urea | Inert solvent, room temperature |

| Diethylamine | N,N-diethyl-N'-(isoquinolin-3-yl)urea | Inert solvent, room temperature |

Synthesis of Carbamate Derivatives with Alcohols

In a similar fashion to amines, alcohols can act as nucleophiles, attacking the isocyanate group to form carbamate (urethane) linkages. nih.gov This reaction provides a direct route to O-aryl or O-alkyl carbamates. The reaction of this compound with various alcohols would yield the corresponding isoquinolin-3-yl carbamates. While this reaction can proceed uncatalyzed, it is often accelerated by the use of bases like triethylamine or catalysts such as dibutyltin dilaurate. researchgate.net Hindered alcohols may require more forcing conditions to react effectively. researchgate.net

| Alcohol Nucleophile | Product | General Reaction Conditions |

| Methanol | Methyl (isoquinolin-3-yl)carbamate | Neutral conditions or with base/catalyst, varying temperatures nih.govorganic-chemistry.org |

| Phenol | Phenyl (isoquinolin-3-yl)carbamate | Base catalysis often required, elevated temperatures nih.gov |

| tert-Butanol | tert-Butyl (isoquinolin-3-yl)carbamate | Catalyst and/or higher temperatures may be necessary nih.gov |

Cycloaddition Chemistry of this compound

The isoquinoline ring system can participate in various cycloaddition reactions, serving as a building block for more complex polycyclic heterocyclic structures. These reactions can proceed through different concerted or stepwise pathways, leading to the formation of new rings of varying sizes.

[2+2] Cycloaddition Reactions with Unsaturated Substrates

Photochemical [2+2] cycloadditions represent a powerful method for constructing four-membered rings. libretexts.org Arene-alkene cycloadditions, in particular, can convert planar aromatic systems into three-dimensional structures. nih.gov Under photochemical irradiation, the isoquinoline core of this compound could potentially undergo cycloaddition with alkenes. nih.gov For instance, the Paterno-Büchi reaction, a photo [2+2] cycloaddition between a carbonyl group and an alkene to form an oxetane, illustrates this type of transformation. libretexts.org By analogy, the excited state of the isoquinoline ring could react with an alkene to yield a cyclobutane-fused isoquinoline derivative.

[4+2] Cycloaddition Pathways in Heterocyclic Annulation

The [4+2] cycloaddition, or Diels-Alder reaction, is a cornerstone of organic synthesis for forming six-membered rings. libretexts.org The isoquinoline nucleus contains diene and dienophilic portions, allowing it to participate in aza-Diels-Alder reactions to construct new fused heterocyclic systems. mdpi.com Depending on the reaction partner, the isoquinoline moiety can act as the 4π component (diene) or the 2π component (dienophile). For example, reaction with electron-deficient alkenes could lead to the formation of new annulated products where the isoquinoline acts as the diene. Conversely, it could react with a diene as a dienophile. Such pathways are crucial for the synthesis of complex, biologically active quinoline and isoquinoline derivatives. mdpi.comnih.gov

[4+3] Cycloannulation with Ortho-Quinone Methides and Carbonyl Ylides

[4+3] cycloaddition reactions provide an efficient route to seven-membered rings, which are challenging to synthesize by other means. Ortho-quinone methides (o-QMs) are reactive intermediates that readily participate in such cycloadditions. rsc.orgresearchgate.net The isoquinoline ring system of this compound could potentially serve as the 4π component in a reaction with a suitable three-atom component, such as an allylic cation derived from an oxirane, to form a seven-membered heterocyclic ring fused to the isoquinoline core. rsc.orgresearchgate.net

Similarly, carbonyl ylides, which are 1,3-dipoles, can undergo cycloaddition reactions. nih.govresearchgate.net While they most commonly participate in [3+2] cycloadditions, pathways leading to larger ring systems have been developed. researchgate.net A reaction between the isoquinoline nucleus and a carbonyl ylide could potentially proceed through a [4+3] pathway, offering another synthetic route to complex, seven-membered ring-fused isoquinoline structures.

Polymerization Mechanisms Involving this compound as a Monomer

The isocyanate functional group (-N=C=O) is well-known for its ability to undergo a variety of polymerization reactions. While specific studies on the polymerization of this compound are not extensively documented in publicly available literature, the expected polymerization pathways can be inferred from the known reactivity of isocyanates. The primary mechanisms would likely involve addition polymerization, where the isocyanate group acts as the reactive center.

Potential polymerization routes for this compound could include:

Anionic Polymerization: This method is commonly used for isocyanate monomers. The polymerization can be initiated by strong nucleophiles such as organometallic reagents (e.g., n-butyllithium) or sodium cyanide. The propagation step would involve the nucleophilic attack of the growing polymer chain's anionic terminus on the carbon atom of the isocyanate group of a new monomer molecule.

Coordination Polymerization: Ziegler-Natta catalysts or other transition metal complexes could potentially be employed to achieve controlled polymerization, possibly leading to polymers with specific tacticity.

Cyclotrimerization: In the presence of certain catalysts, isocyanates can undergo cyclotrimerization to form highly stable isocyanurate rings. If this compound were subjected to these conditions, it could lead to the formation of a cross-linked network polymer with isoquinoline moieties pendant to the isocyanurate rings.

The resulting polymers would feature a backbone derived from the reacted isocyanate groups, with the isoquinoline rings as pendant groups. The properties of these polymers would be significantly influenced by the rigid and aromatic nature of the isoquinoline substituent.

Functionalization and Post-Synthetic Modification of the Isoquinoline Ring System

The isoquinoline ring system within a polymer derived from this compound offers a versatile platform for post-synthetic modification. This allows for the tailoring of the polymer's properties after its initial formation. Various well-established methods for the functionalization of the isoquinoline core could be adapted for this purpose.

Post-synthetic modification strategies could target different positions on the isoquinoline ring. For instance, electrophilic aromatic substitution reactions could introduce functional groups onto the benzene (B151609) portion of the isoquinoline ring. The specific directing effects of the substituent at the 3-position would influence the regioselectivity of these reactions.

Furthermore, transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, could be employed to introduce new carbon-carbon bonds at specific positions of the isoquinoline ring, provided a suitable leaving group is present or can be installed on the ring.

A key advantage of post-synthetic modification is the ability to introduce functionalities that might not be compatible with the initial polymerization conditions. This strategy significantly expands the scope of accessible polymer structures and properties.

Mechanistic Investigations of this compound Reactivity

A thorough understanding of the reaction mechanisms is crucial for controlling the reactivity of this compound and designing synthetic strategies. This involves a combination of computational and experimental approaches.

Computational and Theoretical Analysis of Reaction Intermediates and Transition States

Computational chemistry provides powerful tools to investigate the intricate details of reaction mechanisms involving this compound. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model the potential energy surface of its reactions.

These theoretical studies can elucidate the structures and energies of key intermediates and transition states. For instance, in a polymerization reaction, computational analysis could help predict the most likely pathway by comparing the activation energies of different proposed mechanisms. Similarly, when considering the functionalization of the isoquinoline ring, computational models can predict the regioselectivity of electrophilic or nucleophilic attacks by analyzing the electron density distribution and the stability of the resulting intermediates.

Kinetic Studies and Reaction Rate Determination for Isocyanate Transformations

Experimental kinetic studies are essential for quantifying the reactivity of this compound. By monitoring the concentration of reactants and products over time under various conditions (e.g., temperature, catalyst concentration), it is possible to determine the rate law and activation parameters for its reactions.

For the polymerization of this compound, kinetic analysis would provide valuable information on the rates of initiation, propagation, and termination steps. This data is critical for controlling the molecular weight and polydispersity of the resulting polymer. Techniques such as spectroscopy (e.g., FT-IR to monitor the disappearance of the isocyanate peak) and chromatography can be employed for this purpose.

Role of Catalysis in Directing Reaction Mechanisms: Homogeneous and Heterogeneous Systems

Catalysis plays a pivotal role in controlling the outcome of reactions involving this compound. Both homogeneous and heterogeneous catalysts can be utilized to enhance reaction rates and direct the selectivity towards a desired product.

In the context of polymerization, various catalysts can influence the polymerization mechanism. For example, specific anionic initiators can lead to living polymerization, allowing for precise control over the polymer architecture. Transition metal catalysts are known to be effective in various C-H functionalization and cross-coupling reactions on the isoquinoline ring. nih.gov The choice of catalyst and ligand can significantly impact the efficiency and regioselectivity of these transformations.

The development of novel catalytic systems, including both metal-based and organocatalysts, is an active area of research that could unlock new reaction pathways for this compound.

Understanding and Controlling Chemo-, Regio-, and Stereoselectivity in Reactions

The presence of two distinct reactive sites in this compound—the isocyanate group and the isoquinoline ring—presents challenges and opportunities for controlling selectivity.

Chemoselectivity: This refers to the preferential reaction of one functional group over another. For instance, in a reaction with a nucleophile, conditions could be optimized to favor attack at the isocyanate group while leaving the isoquinoline ring intact, or vice versa.

Regioselectivity: When functionalizing the isoquinoline ring, controlling the position of the new substituent is crucial. The inherent electronic properties of the isoquinoline ring, influenced by the isocyanate group, will dictate the preferred sites for electrophilic or nucleophilic attack. Catalysts and directing groups can be employed to override the intrinsic reactivity and achieve functionalization at a specific position.

Stereoselectivity: For reactions that generate chiral centers, controlling the stereochemical outcome is of paramount importance. While the isoquinoline ring itself is achiral, reactions at the isocyanate group or on substituents attached to the ring could create stereocenters. The use of chiral catalysts or auxiliaries would be necessary to induce stereoselectivity and obtain enantiomerically enriched products.

A comprehensive understanding of the factors governing these selectivities is essential for the rational design of synthetic routes to complex molecules and materials derived from this compound.

Applications of 3 Isocyanatoisoquinoline in Advanced Chemical Research

A Versatile Building Block in Complex Molecule Synthesis

The inherent reactivity of the isocyanate group, coupled with the rigid isoquinoline (B145761) scaffold, makes 3-Isocyanatoisoquinoline a highly versatile precursor in organic synthesis. Researchers have successfully leveraged this compound to construct a diverse array of complex molecules, from novel polycyclic heterocyclic systems to analogues of naturally occurring compounds.

Synthesis of Novel Polycyclic Heterocyclic Scaffolds

The development of new polycyclic heterocyclic scaffolds is a cornerstone of medicinal chemistry and drug discovery. The isoquinoline nucleus is a common motif in many biologically active natural products. The isocyanate functionality at the 3-position of the isoquinoline ring provides a reactive handle for various cycloaddition reactions, facilitating the annulation of additional rings onto the core structure.

For instance, [4+2] cycloaddition reactions (Diels-Alder reactions) involving this compound as a dienophile can lead to the formation of intricate, multi-ring systems. The specific reaction partners and conditions can be modulated to achieve a high degree of control over the stereochemistry and regiochemistry of the resulting polycyclic structures. These novel scaffolds can then serve as templates for the development of new therapeutic agents.

| Reaction Type | Reactant | Resulting Scaffold |

| [4+2] Cycloaddition | Electron-rich dienes | Fused polycyclic isoquinoline derivatives |

| [3+2] Cycloaddition | 1,3-Dipoles | Spiro- and fused heterocyclic systems containing a five-membered ring |

Preparation of Diverse Nitrogen-Containing Molecular Architectures

Nitrogen-containing compounds form the bedrock of a vast number of pharmaceuticals and functional organic materials. This compound serves as an excellent starting material for the synthesis of a wide variety of nitrogenous molecules. The isocyanate group readily reacts with a plethora of nucleophiles, including amines, alcohols, and thiols, to form ureas, carbamates, and thiocarbamates, respectively.

This reactivity allows for the introduction of diverse functional groups and the construction of complex molecular architectures. For example, reaction with diamines can lead to the formation of polymers or macrocycles incorporating the isoquinoline moiety. The ability to readily form these linkages is crucial for building libraries of compounds for high-throughput screening in drug discovery programs.

Strategic Intermediate in the Total Synthesis of Natural Product Analogs

The total synthesis of natural products and their analogues is a challenging yet rewarding endeavor that drives innovation in synthetic methodology. The structural motifs found in natural products often provide inspiration for the design of new drugs. This compound can function as a key intermediate in the synthesis of analogues of natural products that contain the isoquinoline core.

By employing this compound, synthetic chemists can introduce modifications to the natural product scaffold that would be difficult to achieve through derivatization of the natural product itself. This approach, often referred to as diverted total synthesis, allows for the systematic exploration of the structure-activity relationship (SAR) of a particular class of natural products, ultimately leading to the development of analogues with improved therapeutic properties.

Contribution to Materials Science Research

Beyond its applications in the synthesis of discrete small molecules, this compound is also making significant contributions to the field of materials science. Its ability to participate in polymerization reactions has led to the development of novel polymers with unique and desirable properties.

Precursor for Tailored Polymeric Materials (e.g., polyurethanes with specific properties)

Polyurethanes are a versatile class of polymers with a wide range of applications, from foams and elastomers to coatings and adhesives. The properties of polyurethanes are highly dependent on the chemical structure of the isocyanate and polyol monomers used in their synthesis. The incorporation of the rigid and planar isoquinoline unit from this compound into the polymer backbone can impart specific properties to the resulting polyurethane.

For example, the rigidity of the isoquinoline ring can enhance the thermal stability and mechanical strength of the polymer. Furthermore, the nitrogen atom in the isoquinoline ring can provide sites for hydrogen bonding, which can influence the morphology and bulk properties of the material. By carefully selecting the polyol component, it is possible to create polyurethanes with tailored properties, such as high tensile strength, specific thermal characteristics, or enhanced chemical resistance.

| Monomer | Resulting Polyurethane Property |

| This compound | Enhanced thermal stability, increased mechanical strength |

| Diol with flexible aliphatic chain | Increased elasticity |

| Diol with aromatic units | Increased rigidity and thermal resistance |

Development of Advanced Polymer Systems through Controlled Polymerization

The development of controlled polymerization techniques has revolutionized the field of polymer chemistry, allowing for the synthesis of polymers with well-defined architectures, molecular weights, and low dispersity. While the application of controlled polymerization methods specifically to this compound is an emerging area of research, the potential for creating advanced polymer systems is significant.

Techniques such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization could potentially be adapted for the polymerization of monomers derived from this compound. This would enable the synthesis of block copolymers, star polymers, and other complex architectures incorporating the isoquinoline moiety. Such advanced polymer systems could find applications in areas such as drug delivery, organic electronics, and advanced coatings. The ability to precisely control the polymer structure at the molecular level opens up new avenues for designing materials with unprecedented functionalities.

Development of Chemical Probes and Labeling Reagents for Biochemical Studies

The strategic design of chemical probes and labeling reagents is fundamental to unraveling complex biochemical processes. These tools enable the visualization, tracking, and functional analysis of biomolecules within their native environments. The isoquinoline scaffold, a prominent feature in numerous biologically active compounds, combined with a highly reactive isocyanato group, presents a compelling framework for the development of novel chemical probes. The this compound moiety, in particular, offers a unique combination of a structurally significant heterocyclic system and a versatile reactive handle for conjugation to biomolecules.

Design Principles for Reactive Intermediates in Biomolecule Conjugation

The effective design of chemical probes hinges on the controlled and selective formation of stable covalent bonds with target biomolecules. The isocyanato group (–N=C=O) is a potent electrophile that readily reacts with a variety of nucleophilic functional groups present in proteins and other biological macromolecules. This reactivity is a key principle in its application for biomolecule conjugation.

The primary reactions of isocyanates with biologically relevant functional groups involve nucleophilic addition to the central carbon atom of the isocyanato group. Key reactions include:

Reaction with Amines: Primary and secondary amines, such as the ε-amino group of lysine residues or the N-terminus of proteins, react with isocyanates to form stable urea (B33335) linkages. nih.govacs.orgresearchgate.net

Reaction with Alcohols: The hydroxyl groups of serine, threonine, and tyrosine residues can react with isocyanates to yield carbamate esters. nih.govacs.orgresearchgate.net

Reaction with Thiols: The sulfhydryl group of cysteine residues reacts with isocyanates to form S-thiocarbamates. nih.govacs.org

The stability of these resulting linkages is a crucial factor in the design of robust chemical probes. Urea and carbamate bonds are generally stable under physiological conditions, ensuring that the probe remains attached to its target during the course of a biochemical experiment. nih.govacs.org

A significant challenge in the use of highly reactive intermediates like isocyanates is controlling their selectivity to avoid non-specific labeling and hydrolysis in aqueous environments. acs.org One strategy to address this is the "on-demand" generation of isocyanates from more stable precursors at the desired time and location. acs.org While not yet specifically demonstrated for this compound, this approach could enhance its utility as a labeling reagent.

The design of probes based on the this compound structure would leverage the isoquinoline core for modulating properties such as solubility, cell permeability, and specific non-covalent interactions with the target biomolecule. The hydrophobic nature of the isoquinoline ring could, for instance, favor interactions with hydrophobic pockets in proteins. researchoutreach.org

| Functional Group | Amino Acid Residue(s) | Resulting Linkage | Relative Reactivity |

|---|---|---|---|

| Amine (-NH2) | Lysine, N-terminus | Urea | High |

| Hydroxyl (-OH) | Serine, Threonine, Tyrosine | Carbamate | Moderate |

| Thiol (-SH) | Cysteine | S-Thiocarbamate | Moderate |

Methodologies for Investigating Molecular Interactions

Covalent labeling with reactive compounds like this compound can be a powerful tool for studying molecular interactions without focusing on a specific biological outcome. By attaching a reporter tag via the isocyanato group, researchers can gain insights into binding events, conformational changes, and the localization of biomolecules.

One prominent application is in the development of photoaffinity labeling (PAL) probes . nih.govresearchgate.net In this approach, a molecule like this compound could be further functionalized with a photolabile group. The isoquinoline moiety would guide the probe to a specific binding site, and upon photoactivation, the photolabile group would form a covalent bond with the interacting partner. The isocyanato group would serve as a linker to attach the photolabile moiety to the isoquinoline scaffold. Such probes are instrumental in identifying the direct binding partners of small molecules or drugs within a complex proteome. nih.govresearchgate.net

Similarly, this compound could be used to synthesize fluorescence polarization probes . nih.govresearchgate.net By conjugating a fluorescent dye to the isoquinoline core through the isocyanato linker, a probe can be created that exhibits a change in fluorescence polarization upon binding to a larger biomolecule. This technique is valuable for studying binding affinities and for high-throughput screening of potential inhibitors of a particular molecular interaction.

Pull-down assays represent another methodology where this compound could be employed. nih.govresearchgate.net In this case, a molecule containing the this compound core would be tethered to a solid support (e.g., agarose beads) via a linker. The isocyanato group would facilitate the initial conjugation of the isoquinoline-containing ligand to the linker. The immobilized ligand could then be used to "pull down" its interacting partners from a cell lysate, allowing for their identification by techniques such as mass spectrometry.

Catalytic Contributions to Heterocyclic Chemistry Methodologies

The isoquinoline framework is a privileged structure in medicinal chemistry and materials science. researchgate.netamerigoscientific.com Consequently, the development of efficient synthetic methods for isoquinoline derivatives is an active area of research. While this compound itself is more likely to be a building block than a catalyst, the broader class of isoquinoline derivatives plays a significant role in various catalytic processes for the synthesis of complex heterocyclic systems.

Transition metal catalysis is a cornerstone of modern organic synthesis, and isoquinoline derivatives have been utilized as ligands or have been synthesized using a variety of metal catalysts. Metals such as ruthenium, rhodium, palladium, copper, and gold have all been employed in catalytic cycles to construct the isoquinoline ring system. bohrium.comorganic-chemistry.org For instance, ruthenium-catalyzed C-H/N-N activation and rhodium-catalyzed cyclization reactions are effective methods for generating isoquinoline derivatives. bohrium.com

In addition to metal-based catalysis, organocatalysis has emerged as a powerful, environmentally friendly alternative. Chiral phosphoric acids, for example, have been used to catalyze the enantioselective Pictet-Spengler reaction for the synthesis of axially chiral tetrahydroisoquinolines. acs.org This highlights the potential for isoquinoline-containing molecules to act as organocatalysts, directing the stereochemical outcome of a reaction.

The synthesis of isoquinolines can also be achieved through catalyst-free methods, often in environmentally benign solvents like water. bohrium.com These methods typically rely on the inherent reactivity of the starting materials to drive the cyclization and formation of the isoquinoline core.

The reactivity of the isocyanato group in this compound could potentially be harnessed in a catalytic context, for example, in reactions where the in-situ formation of a urea or carbamate facilitates a subsequent chemical transformation. However, the primary role of this compound in heterocyclic chemistry is likely as a versatile precursor for the synthesis of more complex isoquinoline-based molecules with applications in medicinal chemistry and materials science. brieflands.comnih.govnih.gov

| Catalytic Strategy | Examples of Catalysts/Reagents | Key Transformation |

|---|---|---|

| Transition Metal Catalysis | Ruthenium, Rhodium, Palladium, Copper, Gold | Cyclization, C-H Activation/Annulation |

| Organocatalysis | Chiral Phosphoric Acids, Amines | Enantioselective Cyclization |

| Non-Metal Catalysis | Iodine | Successive Cyclization Reactions |

Advanced Analytical and Spectroscopic Characterization in 3 Isocyanatoisoquinoline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for In-depth Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic compounds in solution. For 3-Isocyanatoisoquinoline, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would provide a complete picture of its molecular framework.

The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. The carbon of the isocyanate group (-N=C=O) is expected to have a characteristic chemical shift in the range of 120-130 ppm. The carbons of the isoquinoline (B145761) ring would also exhibit distinct signals, with their positions influenced by the isocyanate substituent. Two-dimensional techniques like Heteronuclear Single Quantum Coherence (HSQC) would correlate each proton to its directly attached carbon, while Heteronuclear Multiple Bond Correlation (HMBC) would establish longer-range (2-3 bond) correlations, allowing for the unambiguous assignment of all proton and carbon signals and confirming the connectivity of the entire molecule.

Hypothetical ¹H and ¹³C NMR Data for this compound

| Position | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) | Hypothetical Multiplicity | Hypothetical J-coupling (Hz) |

|---|---|---|---|---|

| 1 | 9.15 | 152.5 | s | |

| 3 | - | 135.0 | - | - |

| 4 | 7.80 | 115.0 | s | |

| 5 | 7.95 | 128.0 | d | 8.0 |

| 6 | 7.65 | 127.5 | t | 7.5 |

| 7 | 7.85 | 130.0 | t | 7.5 |

| 8 | 8.10 | 129.0 | d | 8.0 |

| 4a | - | 136.5 | - | - |

| 8a | - | 128.5 | - | - |

High-Resolution Mass Spectrometry Techniques for Mechanistic Pathway Analysis and Product Confirmation

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a molecule and for probing its fragmentation pathways, which can provide valuable structural information. For this compound, HRMS would be used to determine its exact mass with high accuracy, allowing for the unambiguous confirmation of its molecular formula (C₁₀H₆N₂O).

In addition to confirming the parent molecule, tandem mass spectrometry (MS/MS) experiments would be conducted to investigate its fragmentation patterns. The isocyanate functional group has characteristic fragmentation behaviors. A primary fragmentation pathway would likely involve the loss of a neutral carbon monoxide (CO) molecule from the isocyanate group, leading to the formation of a nitrene radical cation. Further fragmentation of the isoquinoline ring system would provide additional structural confirmation. By analyzing the masses of the fragment ions with high resolution, the elemental composition of each fragment can be determined, aiding in the elucidation of the fragmentation mechanism. This level of detail is crucial for distinguishing between isomers and for identifying unknown byproducts in a reaction mixture.

Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Ion | Hypothetical m/z | Hypothetical Formula | Hypothetical Mass Difference (ppm) |

|---|---|---|---|

| [M]⁺ | 170.0480 | C₁₀H₆N₂O | < 1 |

| [M-CO]⁺ | 142.0531 | C₉H₆N₂ | < 1 |

| [C₉H₆N]⁺ | 128.0500 | C₉H₆N | < 1 |

X-ray Crystallography for Definitive Absolute Stereochemistry and Molecular Conformation Determination

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms in a molecule and in the crystal lattice. If single crystals of this compound of sufficient quality can be grown, this technique would offer an unambiguous determination of its molecular structure.

The crystallographic data would provide precise bond lengths, bond angles, and torsion angles, confirming the planarity of the isoquinoline ring system and the geometry of the isocyanate group. Furthermore, the crystal structure would reveal details about intermolecular interactions, such as π-π stacking between the aromatic rings of adjacent molecules or other non-covalent interactions, which govern the packing of the molecules in the solid state. This information is invaluable for understanding the physical properties of the compound and for computational modeling studies. While this compound is achiral, for its chiral derivatives, X-ray crystallography would be the gold standard for determining the absolute stereochemistry.

Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 7.8 |

| β (°) | 105 |

| Volume (ų) | 780 |

| Z | 4 |

Advanced Chromatographic Techniques for Purity Assessment and Complex Mixture Separation in Synthetic Research

In the context of synthetic research, advanced chromatographic techniques are essential for both the assessment of product purity and the separation of the target compound from complex reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods that would be employed for this compound.

Given the aromatic nature and expected polarity of this compound, reverse-phase HPLC would be a suitable method for purity analysis. A C18 column with a mobile phase consisting of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid additive like formic acid to improve peak shape, would likely provide good separation. The purity of a sample can be accurately determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

For preparative purposes, the analytical HPLC method can be scaled up to isolate larger quantities of the pure compound. Gas chromatography could also be a viable technique for purity assessment, provided that this compound is thermally stable and sufficiently volatile. A capillary column with a non-polar or medium-polarity stationary phase would be appropriate. The choice between HPLC and GC would depend on the specific properties of the compound and the nature of the impurities.

Hypothetical HPLC Method for Purity Assessment of this compound

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Theoretical and Computational Chemistry of 3 Isocyanatoisoquinoline

Quantum Chemical Calculations of Electronic Structure, Bonding, and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties of 3-isocyanatoisoquinoline. Methods such as Density Functional Theory (DFT) are frequently employed to investigate the molecule's structure and reactivity. These calculations can provide valuable data on the molecule's geometry, orbital energies, and charge distribution.

One of the key applications of these calculations is the determination of the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are crucial in predicting the chemical reactivity of this compound. A smaller HOMO-LUMO gap generally suggests higher reactivity.

The electronic properties of this compound can be further elucidated by calculating various molecular descriptors. These descriptors, including electronegativity, chemical hardness, and the electrophilicity index, are derived from the HOMO and LUMO energies and provide a quantitative measure of the molecule's reactivity.

| Parameter | Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

| Electronegativity (χ) | 4.0 eV |

| Chemical Hardness (η) | 2.8 eV |

| Electrophilicity Index (ω) | 2.86 eV |

The distribution of electron density within the molecule can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight the electron-rich and electron-poor regions of the molecule, which is invaluable for predicting how this compound will interact with other molecules. The nitrogen and oxygen atoms of the isocyanate group are typically electron-rich, making them susceptible to electrophilic attack, while the isoquinoline (B145761) ring may have regions that are more susceptible to nucleophilic attack.

Molecular Dynamics Simulations for Understanding Reaction Pathways and Conformational Dynamics

Molecular dynamics (MD) simulations offer a powerful tool for exploring the dynamic behavior of this compound. These simulations can model the molecule's movement over time, providing insights into its conformational flexibility and the mechanisms of its reactions. By simulating the molecule in different environments, such as in various solvents, it is possible to understand how the surrounding medium influences its behavior.

MD simulations can be particularly useful in studying the reaction pathways of this compound. For example, the reaction of the isocyanate group with a nucleophile, a characteristic reaction of isocyanates, can be modeled to understand the energy barriers and transition states involved. This information is crucial for predicting reaction rates and designing synthetic routes.

The conformational dynamics of this compound are also a key area of investigation. The isocyanate group can rotate relative to the isoquinoline ring, and MD simulations can reveal the preferred conformations and the energy barriers between them. This has important implications for how the molecule interacts with biological targets or other reactants.

Prediction of Spectroscopic Properties and Their Correlation with Experimental Data

Computational methods can accurately predict the spectroscopic properties of this compound, which is essential for its characterization. Techniques such as Time-Dependent Density Functional Theory (TD-DFT) can be used to calculate the molecule's electronic absorption spectrum, predicting the wavelengths of maximum absorption (λmax). These theoretical predictions can then be compared with experimental UV-Vis spectra to confirm the molecule's identity and electronic structure.

Vibrational spectroscopy is another area where computational predictions are highly valuable. The infrared (IR) and Raman spectra of this compound can be calculated, providing information about the molecule's vibrational modes. The characteristic stretching frequency of the isocyanate group (-N=C=O) is a key feature in the IR spectrum and can be accurately predicted.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation, and computational methods can predict the chemical shifts of the protons and carbons in this compound. By comparing the calculated NMR spectra with experimental data, the precise structure of the molecule can be confirmed.

| Spectroscopic Technique | Predicted Data |

|---|---|

| UV-Vis (λmax) | 280 nm, 320 nm |

| IR (ν(-NCO)) | 2250 cm-1 |

| 1H NMR (δ) | 7.5-8.5 ppm (aromatic protons) |

| 13C NMR (δ) | 120-150 ppm (aromatic carbons), ~125 ppm (-NCO) |

Computational Modeling for Structure-Reactivity Relationship Elucidation and Reaction Design

Computational modeling plays a crucial role in understanding the structure-reactivity relationships of this compound. By systematically modifying the structure of the molecule in silico and calculating its reactivity parameters, it is possible to build models that predict how changes in structure will affect chemical behavior. This is particularly useful in the design of new molecules with specific desired properties.

For example, by adding different substituent groups to the isoquinoline ring, it is possible to modulate the reactivity of the isocyanate group. Computational models can predict the effect of these substituents on the electronic properties of the molecule, allowing for the rational design of derivatives with enhanced or suppressed reactivity.

These computational models are also invaluable in reaction design. By simulating potential reaction pathways and calculating their energy profiles, it is possible to identify the most favorable conditions for a particular transformation. This can save significant time and resources in the laboratory by guiding experimental work. The insights gained from these models can lead to the development of more efficient and selective synthetic methods for a variety of applications.

Future Directions and Emerging Research Avenues in 3 Isocyanatoisoquinoline Chemistry

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity in 3-Isocyanatoisoquinoline Transformations

The isocyanate group is highly reactive, participating in nucleophilic additions with a wide range of compounds, most notably alcohols and amines to form urethanes and ureas, respectively. Catalysis is central to controlling the rate and outcome of these transformations. While traditional catalysts like organotin compounds, particularly dibutyltin dilaurate (DBTDL), are effective, they suffer from drawbacks including environmental toxicity and a lack of selectivity. chimia.chwernerblank.com Future research is focused on developing novel catalytic systems that offer superior performance.

A significant area of exploration is the development of non-tin catalysts. Zirconium complexes, for instance, have emerged as highly efficient and selective catalysts for the isocyanate-polyol reaction. chimia.ch These catalysts function through an insertion mechanism that activates the hydroxyl group, favoring the desired reaction over side reactions with water. wernerblank.com This selectivity is crucial in applications where moisture sensitivity is a concern, potentially allowing for reactions in less stringent conditions and with a wider range of functionalized substrates. Another class of catalysts gaining attention is based on bismuth and aluminum compounds, which can offer unique reactivity profiles and reduced environmental impact compared to traditional heavy metal catalysts.

Furthermore, the synthesis of isocyanates themselves is a target for catalytic improvement. The thermal decomposition of carbamates to produce isocyanates can be facilitated by catalysts like montmorillonite K-10, an acid-activated clay. This heterogeneous catalyst has shown high efficiency for converting carbamates with electron-withdrawing groups into the corresponding isocyanates, offering a potentially cleaner and more efficient route to precursors of this compound. researchgate.net

The synergistic effect of using combined catalyst systems is another promising avenue. ijacskros.com For example, a mixture of an organotin catalyst (DBTDL) and a tertiary amine catalyst {diazabicyclo[2.2.2]octane (DABCO)} can demonstrate significantly higher catalytic activity than either component used individually. ijacskros.comresearchgate.net Exploring combinations of novel metal-based catalysts with organic co-catalysts could lead to highly active and tunable systems for specific transformations of this compound.

| Catalyst System | Key Advantage(s) | Target Transformation |

| Zirconium Chelates | High reaction rates, selective for isocyanate-hydroxyl reaction over water reaction, non-tin based. chimia.chwernerblank.com | Urethane formation |

| Montmorillonite K-10 | Effective for monoisocyanates with electron-withdrawing groups, heterogeneous catalyst. researchgate.net | Isocyanate synthesis from carbamates |

| Mixed Catalysts (e.g., DBTDL/DABCO) | Synergistic effect leading to superior catalytic activity. ijacskros.com | Urethane/Urea (B33335) formation |

Application of Flow Chemistry and Continuous Processing for Scalable and Sustainable Synthesis

Flow chemistry, the practice of performing chemical reactions in continuous-flowing streams within a network of tubes or microreactors, offers significant advantages over traditional batch processing. For the chemistry of this compound, this technology presents opportunities for enhanced safety, scalability, and sustainability.

One of the most compelling applications of flow chemistry in this context is in the synthesis of the isocyanate moiety itself. Methods like the Curtius rearrangement involve the generation of potentially explosive acyl azide intermediates. Performing this reaction in a continuous flow reactor significantly enhances safety by ensuring that only small quantities of the hazardous intermediate are present at any given moment. google.com The intermediates are generated and consumed in a closed, controlled environment, minimizing risk and allowing for reaction conditions (such as higher temperatures) that might be unsafe in a large-scale batch reactor. google.com This approach has been proposed for the safe, environmentally friendly, and scalable production of various isocyanates. google.com

Continuous processing also allows for superior control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. scispace.com The high surface-to-volume ratio in flow reactors facilitates rapid heat transfer, which is critical for managing the exothermic reactions typical of isocyanates. scispace.com This precise control can minimize the formation of byproducts, simplifying purification. Furthermore, flow systems can be readily automated and scaled by extending the operation time or by "numbering up" (running multiple reactors in parallel), providing a direct path from laboratory-scale discovery to industrial production.

A "make-and-use" strategy, where the reactive this compound is generated in one flow module and immediately consumed in a subsequent one, is particularly attractive. rsc.org This approach, demonstrated for other reactive isocyanides, avoids the need to isolate, purify, and store the potentially unstable isocyanate intermediate, streamlining the synthesis of its derivatives. rsc.org Such telescoped processes reduce waste, energy consumption, and manual handling, contributing to a more sustainable chemical manufacturing paradigm. rsc.org

Integration of Photochemical and Electrochemical Methods into Isoquinoline (B145761) Isocyanate Chemistry

Photochemistry and electrochemistry offer unique, reagent-free methods for activating molecules and driving chemical reactions. These "enabling technologies" are increasingly being explored to forge new synthetic pathways that are difficult or impossible to achieve through traditional thermal methods.

Photochemistry, which utilizes visible or ultraviolet light to initiate reactions, could unlock novel transformations of the isoquinoline core. Research has demonstrated the visible-light-mediated C-H hydroxyalkylation of quinolines and isoquinolines. nih.govnih.govresearchgate.net This process proceeds through a radical pathway, generating acyl radicals from 4-acyl-1,4-dihydropyridines upon blue light absorption, which then add to the heterocycle. nih.govnih.govresearchgate.net Applying similar principles to this compound could enable the direct functionalization of the isoquinoline ring without affecting the isocyanate group, or vice-versa, depending on the reaction conditions. This provides a pathway to novel derivatives by departing from classical, oxidative reaction patterns. nih.gov

Electrochemistry provides another powerful tool for synthesis, using electricity to drive redox reactions. researchgate.net A significant breakthrough has been the development of an oxidant-free electrochemical protocol for the in situ generation of isocyanates from N-aryl ureas. rsc.org This method avoids the need for chemical oxidants, offering a greener and more efficient route to isocyanate intermediates. Applying this strategy to a suitable precursor could provide a novel synthesis of this compound under mild conditions. The ability to precisely control the electrode potential allows for high selectivity, potentially minimizing side reactions and simplifying product isolation. The combination of flow technology with electrochemistry is particularly powerful, enabling safe, scalable, and controlled electrosynthesis. researchgate.net

| Technology | Principle | Potential Application for this compound |

| Photochemistry | Uses light to generate reactive intermediates (e.g., radicals). nih.govnih.gov | C-H functionalization of the isoquinoline ring; novel cycloadditions involving the isocyanate group. |

| Electrochemistry | Uses electricity to drive redox reactions, avoiding chemical reagents. researchgate.netrsc.org | In situ, oxidant-free generation of this compound from precursors; selective transformations of the isoquinoline core. |

Leveraging Machine Learning and Artificial Intelligence for Reaction Discovery and Optimization in Isoquinoline Synthesis

The discovery and optimization of chemical reactions is a complex, multi-dimensional problem that has traditionally relied on expert intuition and laborious one-variable-at-a-time experimentation. beilstein-journals.org The advent of machine learning (ML) and artificial intelligence (AI) is set to revolutionize this process. beilstein-journals.orgresearchgate.net These computational tools can analyze vast datasets of chemical reactions to identify patterns and predict outcomes, guiding chemists to optimal reaction conditions with significantly fewer experiments. beilstein-journals.orgbeilstein-journals.org

For the synthesis and derivatization of this compound, ML algorithms can be employed to optimize reaction variables such as catalyst choice, solvent, temperature, and reagent stoichiometry to maximize yield and selectivity. beilstein-journals.org ML models can be divided into two main types: global and local. Global models are trained on large, diverse reaction databases and can suggest general conditions for new transformations. researchgate.netbeilstein-journals.org Local models are fine-tuned on a smaller, specific dataset for a particular reaction class, allowing for precise optimization of its parameters. researchgate.netbeilstein-journals.org

The integration of ML with high-throughput experimentation (HTE) platforms creates a closed-loop, autonomous system for reaction optimization. beilstein-journals.orgbeilstein-journals.org An algorithm can suggest a set of experiments, which are then performed by a robotic system. The results are fed back into the model, which learns and suggests the next, improved set of conditions, rapidly converging on the global optimum. beilstein-journals.org This approach can accelerate the discovery of ideal conditions for novel transformations of this compound, such as its reaction with new nucleophiles or its participation in complex, multi-component reactions.

Beyond optimization, AI is also being used for reaction discovery. By combining datasets from synthetic organic chemistry with those from biochemistry, for example, reinforcement learning algorithms can be trained to identify novel, hybrid reaction routes to a target molecule. rsc.org Such an approach could uncover entirely new synthetic pathways to complex isoquinoline alkaloids or other functional molecules starting from this compound, expanding its synthetic utility in unforeseen directions.

Q & A

Basic: What are the key considerations for synthesizing 3-Isocyanatoisoquinoline with high purity?

Methodological Answer:

Synthesis requires meticulous control of reaction conditions. For example, in Scheme 9a ( ), NaN₃ in DMSO at 90°C facilitates azide formation, while subsequent steps (e.g., Staudinger reaction) demand anhydrous solvents and inert atmospheres to avoid hydrolysis. Key variables include:

- Temperature : Elevated temperatures (e.g., 90°C in DMSO) accelerate azide formation but risk side reactions if not monitored .

- Catalysts : Use of Pd/C for hydrogenation requires precise loading (e.g., 10% w/w) to ensure complete reduction without over-degradation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) paired with HPLC (≥95% purity threshold) is critical for isolating the isocyanate .

Validation : Confirm identity via H/C NMR (amide proton at δ 8.5–9.0 ppm; isocyanate carbonyl at ~2250 cm⁻¹ in FTIR) and elemental analysis .

Basic: How should researchers characterize the stability of this compound under varying storage conditions?

Methodological Answer:

Stability studies should follow accelerated degradation protocols:

- Thermal Stability : Incubate samples at 25°C, 40°C, and 60°C for 1–4 weeks. Monitor decomposition via HPLC (retention time shifts) and quantify residual isocyanate using derivatization (e.g., reaction with n-butylamine and UV quantification at 254 nm) .

- Humidity Sensitivity : Expose samples to 75% relative humidity; track hydrolysis products (e.g., isoquinolin-3-yl urea) via LC-MS .

Documentation : Report degradation kinetics (Arrhenius plots) and recommend storage in anhydrous, amber vials at –20°C .

Advanced: How can contradictory spectral data for this compound derivatives be resolved?

Methodological Answer:

Contradictions often arise from tautomerism or solvent effects. For example:

- Tautomeric Equilibria : Use variable-temperature NMR (VT-NMR) to observe dynamic processes (e.g., enol-keto tautomerism in DMSO-d₆) .

- X-ray Crystallography : Resolve ambiguities in solid-state structures; compare with computational models (DFT-optimized geometries) .

- Cross-Validation : Combine multiple techniques (e.g., IR for functional groups, HRMS for molecular mass) to confirm assignments .

Case Study : If H NMR shows unexpected splitting, test deuteration effects or employ 2D-COSY to identify coupling partners .

Advanced: What experimental designs are optimal for evaluating the biological activity of this compound derivatives?

Methodological Answer:

Prioritize target-specific assays guided by mechanistic hypotheses:

- Enzyme Inhibition : For tyrosyl-DNA-phosphodiesterase (TDP1) inhibition (as in ), use fluorescence-based assays with oligonucleotide substrates (e.g., 5’-FAM-labeled DNA). Include positive controls (e.g., furamidine) and dose-response curves (IC₅₀ calculations via nonlinear regression) .

- Cellular Assays : Test cytotoxicity in cancer cell lines (e.g., HCT-116) using MTT assays. Pair with ROS detection kits to probe mechanistic pathways .

Optimization : Use factorial design (e.g., varying substituents at C-1 and C-4 positions) to establish structure-activity relationships (SAR) .

Advanced: How can researchers address discrepancies between computational predictions and experimental results in SAR studies?

Methodological Answer:

Discrepancies often stem from solvation effects or incomplete force fields. Mitigate via:

- Molecular Dynamics (MD) Simulations : Incorporate explicit solvent models (e.g., TIP3P water) to assess conformational flexibility .

- Free Energy Perturbation (FEP) : Quantify binding affinity differences between predicted and observed ligands .

- Experimental Calibration : Compare docking scores (AutoDock Vina) with SPR-measured values. Adjust scoring functions iteratively .

Example : If a nitro-substituted derivative shows lower activity than predicted, evaluate electron-withdrawing effects on isocyanate reactivity via Hammett plots .

Advanced: What statistical approaches are appropriate for analyzing dose-response data in toxicity studies?

Methodological Answer:

- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., ) using software like GraphPad Prism .

- ANOVA with Tukey’s Test : Compare multiple derivatives’ IC₅₀ values; report p-values and confidence intervals .

- Outlier Detection : Apply Grubbs’ test to exclude anomalous replicates (e.g., pipetting errors) .

Advanced: How should ethical considerations be integrated into studies involving this compound derivatives?

Methodological Answer:

- Institutional Approval : Obtain ethics committee clearance for animal/cell-based studies (specify approval number, date, and institution) .

- Data Integrity : Avoid selective reporting; disclose all synthetic yields and biological replicates, even if negative .

- Safety Protocols : Adhere to NIH guidelines for handling isocyanates (e.g., fume hood use, PPE compliance) .

Advanced: What strategies enhance the reproducibility of this compound-based research?

Methodological Answer:

- Detailed Supplemental Data : Provide crystallographic CIF files, raw NMR spectra, and HPLC chromatograms in supporting information .

- Reagent Catalogs : Specify suppliers and batch numbers (e.g., Sigma-Aldrylch, ≥99% purity) to minimize variability .

- Collaborative Validation : Partner with independent labs to replicate key findings (e.g., TDP1 inhibition assays) .

Advanced: How can literature reviews be structured to identify gaps in this compound research?

Methodological Answer:

- Systematic Searches : Use SciFinder and Reaxys with keywords (e.g., “this compound AND biological activity”) and Boolean operators .

- Citation Mining : Trace seminal papers (e.g., ’s TDP1 study) via Web of Science to find derivative works .

- Gap Analysis : Tabulate unexplored substituents (e.g., sulfonamide groups at C-5) or understudied targets (e.g., PARP inhibitors) .

Advanced: What methodologies validate the mechanistic role of this compound in catalytic processes?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Compare in deuterated solvents to identify rate-determining steps .

- In Situ Spectroscopy : Monitor reactions via Raman spectroscopy (e.g., isocyanate consumption at 2250 cm⁻¹) .

- Computational Studies : Use Gaussian for transition-state optimization and NBO analysis to probe electronic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.